molecular formula C12H17Cl2N3 B2953122 3-(Piperidin-3-yl)-1H-indazole dihydrochloride CAS No. 2197062-74-9

3-(Piperidin-3-yl)-1H-indazole dihydrochloride

Cat. No.: B2953122
CAS No.: 2197062-74-9
M. Wt: 274.19
InChI Key: UBRAPOTWWVYSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-3-yl)-1H-indazole dihydrochloride is a chemical compound that features a piperidine ring attached to an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)-1H-indazole dihydrochloride typically involves the formation of the piperidine ring followed by its attachment to the indazole core. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of primary amines with diols catalyzed by a Cp*Ir complex can yield cyclic amines, including piperidines, in good to excellent yields . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with thionyl chloride (SOCl2), which simplifies the classical sequence of protection, activation, cyclization, and deprotection .

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective reduction processes. For example, the enantioselective reduction of 2,3-disubstituted indenopyridine has been used to synthesize biologically active substances . This method can be adapted for the production of piperidine derivatives on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)-1H-indazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the piperidine and indazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or nickel-based catalysts are commonly employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(Piperidin-3-yl)-1H-indazole dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)-1H-indazole dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The indazole moiety can also participate in binding interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-3-yl)-1H-indazole dihydrochloride is unique due to its specific combination of the piperidine and indazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

3-piperidin-3-yl-2H-indazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-2-6-11-10(5-1)12(15-14-11)9-4-3-7-13-8-9;;/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRAPOTWWVYSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C3C=CC=CC3=NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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